![molecular formula C17H13Cl2N3O3 B3413550 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide CAS No. 946239-46-9](/img/structure/B3413550.png)
2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to certain herbicides , suggesting that it may interact with similar targets.
Mode of Action
Given its structural similarity to certain herbicides , it may act by disrupting normal plant growth processes.
Biochemical Pathways
It’s possible that it affects pathways related to plant growth and development, given its structural similarity to certain herbicides
Pharmacokinetics
A study on similar compounds suggests that they can be effectively delivered using nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of the compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, volatilization and leaching are two critical pathways for the transportation of similar compounds from their applied areas to non-target regions . Nanocarrier-based formulations can reduce these risks .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide for lab experiments is its relatively low cost and ease of synthesis. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide has been shown to have a high degree of stability and can be stored for extended periods without significant degradation. However, one limitation of 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide is its relatively low potency compared to other anti-inflammatory drugs, which may limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide. One area of interest is the development of more potent analogs of 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide with enhanced anti-inflammatory and neuroprotective properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide in humans.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide has been studied extensively for its potential applications in medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10-21-22-17(25-10)11-2-5-13(6-3-11)20-16(23)9-24-15-7-4-12(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGUVZRZRMECQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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